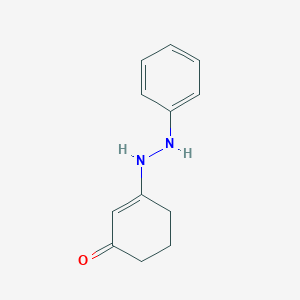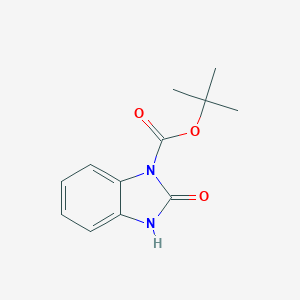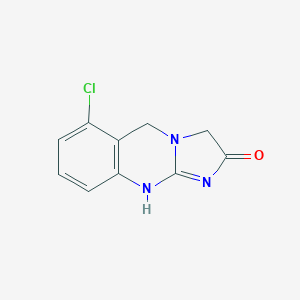
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one
Overview
Description
The compound 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is a derivative of cyclohex-2-en-1-one, which has been the subject of various synthetic and analytical studies. The interest in this compound and its derivatives stems from their potential applications in pharmaceuticals and materials science due to their unique chemical properties and structural features.
Synthesis Analysis
The synthesis of derivatives of 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one has been explored in the literature. For instance, the reaction of 3-aminoand 3-hydrazinocyclohex-2-en-1-ones with arylidenemalononitriles has been investigated, leading to the efficient synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones . This demonstrates the reactivity of the cyclohexenone moiety when combined with hydrazine derivatives, allowing for the construction of complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of such compounds is often non-trivial, as evidenced by studies involving NMR and quantum chemical analysis. For example, the NMR spectra of 3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one revealed unexpected features that were explained by the delocalization of π-symmetric orbitals within the molecule . This indicates that the electronic structure of these compounds can be quite complex, and quantum chemical calculations are necessary to accurately predict their physical and chemical properties.
Chemical Reactions Analysis
The reactivity of these compounds can lead to various chemical transformations. The synthesis of 3-(4-(phenylamino)phenylamino)cyclohex-2-enone, a related β-enaminone, involved the treatment of 1,3-cyclohexanedione with p-amino diphenylamine . This process highlights the versatility of the cyclohexenone core in undergoing reactions with amines to form new C-N bonds and create diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of keto-enol tautomerism, electron delocalization, and intermolecular hydrogen bonding can significantly affect their behavior. For instance, the crystallographic and spectral studies of 3-(4-(phenylamino)phenylamino)cyclohex-2-enone provided insights into the tautomeric equilibrium and the conformational preferences of the molecule . Additionally, the crystal structure of 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, another derivative, showed a nearly coplanar arrangement of the triazolopyrimidinone moiety and a chair conformation of the cyclohexyl ring . These findings underscore the importance of detailed structural analysis in understanding the properties of these compounds.
Scientific Research Applications
Molecular Structure and Physical-Chemical Properties
Research on similar compounds to 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one, such as 3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one, has focused on understanding their molecular structure using techniques like NMR and quantum chemical analysis. These studies reveal that the physical-chemical properties of such molecules may not be intuitively deduced from their molecular formulas, requiring detailed spectral analysis and quantum calculations for accurate interpretation (Dubrovay & Szalay, 2014).
Synthesis of Derivatives
The compound has been involved in the synthesis of various derivatives. For example, its reaction with hydrazine hydrate leads to the formation of indazole derivatives, which have been structurally confirmed through several spectroscopic methods (Ashry, Awad, & Bdeewy, 2019). Additionally, the synthesis of 3-oxocyclohex-1-ene-1-carbonitrile involves cyclohex-2-enone as a key intermediate (Lujan-Montelongo & Fleming, 2014).
Tautomerism Studies
Tautomerism of compounds structurally similar to 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one, such as 3-hydroxy-2-(2-thienylcarbonyl) cyclohex-2-en-1-one, has been a subject of study, revealing complex behavior like endocyclic enol tautomerism at various temperatures. This research is significant for understanding the molecular behavior and potential applications of these compounds (Chans, Moyano, & Baumgartner, 2014).
Ultrasound-Assisted Synthesis
The ultrasound-assisted synthesis of cyclohex-2-enone derivatives has demonstrated advantages in yield and reaction time, indicating the potential for more efficient production methods for these compounds (Song et al., 2015).
Molecular Dynamics in Solutions
Studies on the molecular dynamics of cyclohexenone derivatives in solutions have provided insights into their structural behavior and interactions, such as intramolecular hydrogen bonding and keto-enol tautomerism. This research is crucial for understanding how these compounds behave in different environments (Mamedov et al., 2013).
Catalytic Applications
Research has also explored the use of cyclohexenones in catalytic applications, such as in the asymmetric 1,4-addition reactions. These studies contribute to the development of new catalytic methods involving these compounds (Kuriyama & Tomioka, 2001).
properties
IUPAC Name |
3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,9,13-14H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUYAAMYUHSKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298625 | |
| Record name | 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one | |
CAS RN |
26593-16-8 | |
| Record name | NSC124717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)


![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)